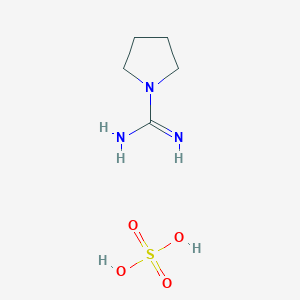
Pyrrolidine-1-carboximidamide, sulfuric acid
Übersicht
Beschreibung
Pyrrolidine-1-carboximidamide, sulfuric acid, is a compound that has been explored in various research contexts due to its potential as a catalyst and its involvement in chemical reactions. The studies on this compound have demonstrated its utility in promoting environmentally friendly synthesis processes and its role in the formation of complex organic molecules.
Synthesis Analysis
The synthesis of related compounds has been demonstrated using green chemistry principles. For instance, silica gel-supported l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate has been used as a green catalyst for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and thiones, offering high yields and simple workup procedures . Another study employed L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS) as a Bronsted acidic ionic liquid catalyst for the synthesis of 14-aryl-14H-dibenzo[a,j] xanthenes under solvent-free conditions, highlighting the catalyst's eco-friendly nature and cost-effectiveness .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives plays a crucial role in their reactivity. For example, the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates has been reported. This reaction does not require additional catalysts or additives and proceeds efficiently, yielding sulfonated tetrahydropyridine derivatives . Additionally, the synthesis of thieno[3, 2-b]pyrroles from 2-alkynyl pyrrolidines through direct oxidative cyclization with elemental sulfur has been explored, suggesting the formation of dihydrothieno[3, 2-b]pyrrole as an intermediate .
Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to catalyze various chemical reactions. A novel pyrrolidine-sulfonamide has been used to catalyze Mannich-type reactions between ketones and α-imino esters, leading to the synthesis of functionalized α-amino acid derivatives with high selectivity . Furthermore, pyrimidine and aminopyrimidine derivatives, which are structurally related to pyrrolidine-1-carboximidamide, have been studied for their ability to form hydrogen-bonded motifs with sulfonate and carboxylate groups, influencing their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, polyimides containing pyridine and sulfur units have been synthesized, showing excellent optical properties with high refractive indices and low birefringence. These properties are affected by the sequence changes in the isomers . Additionally, Fe3O4 bonded pyridinium-3-carboxylic acid-N-sulfonic acid chloride has been reported as a magnetic and reusable catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, demonstrating the potential for recyclability in catalysis . Another study on N-sulfonic acid pyridinium-4-carboxylic acid chloride showcased its efficiency as a catalyst for the condensation reaction of aldehyde with thiobarbituric acid and ammonium acetate .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine, a nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for human diseases. Its popularity stems from its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage via "pseudorotation." This review highlights bioactive molecules with target selectivity that feature the pyrrolidine ring and its derivatives, such as pyrrolizines and prolinol. It discusses the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds. The significance of stereogenicity in the pyrrolidine ring and how different stereoisomers can lead to varied biological profiles due to their binding modes with proteins is also covered, guiding medicinal chemists in designing new pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).
Applications of tert-butanesulfinamide
Chiral sulfinamides, particularly tert-butanesulfinamide, are prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This review provides an overview of asymmetric N-heterocycle synthesis via sulfinimines using tert-butanesulfinamide, covering literature from the past decade. This methodology facilitates access to a wide array of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutic compounds (Philip et al., 2020).
Metal Complexes of 4,4'-dipyridyldisulfide
The review focuses on the structural diversity derived from the twisted ligand with axial chirality of 4,4′-dipyridyldisulfide (4DPDS) in metal complexes. Over 30 structurally characterized 4DPDS complexes, including macrocycles and helices, showcase the structural versatility and guest inclusion properties of these complexes, highlighting the simple yet effective bridging capability of 4DPDS (Horikoshi & Mochida, 2006).
Evolution of Pyrrolizidine Alkaloid Biosynthesis
This review examines the evolution of pyrrolizidine alkaloid biosynthesis, focusing on the Senecioneae tribe. It identifies homospermidine synthase as the key enzyme for the synthesis of the first specific intermediate, suggesting gene duplication of deoxyhypusine synthase as the recruitment mechanism. The review also discusses the phylogenetic implications of the diversity in pyrrolizidine alkaloid profiles, indicating a highly conserved pathway with significant plasticity in the diversification of derived alkaloids (Langel, Ober & Pelser, 2011).
Zukünftige Richtungen
Pyrrolidine compounds, including Pyrrolidine-1-carboximidamide, sulfuric acid, have potential for further exploration in drug discovery due to their versatile scaffold and potential for novel biologically active compounds . They could be used to design new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
pyrrolidine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.H2O4S/c6-5(7)8-3-1-2-4-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQLHYLNOMNMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529423 | |
| Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-1-carboximidamide, sulfuric acid | |
CAS RN |
17238-56-1, 62271-55-0 | |
| Record name | 1-Pyrrolidinecarboximidamide, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(pyrrolidine-1-carboxamidine) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















